molecular formula C4H5BrF4 B2918437 1-Bromo-2,2,3,3-tetrafluorobutane CAS No. 2309457-91-6

1-Bromo-2,2,3,3-tetrafluorobutane

Cat. No.: B2918437
CAS No.: 2309457-91-6
M. Wt: 208.982
InChI Key: YTSWJCXLMABRQX-UHFFFAOYSA-N
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Description

1-Bromo-2,2,3,3-tetrafluorobutane (CAS 127117-30-0) is a halogenated and fluorinated organic compound with the molecular formula C4H5BrF4 and a molecular weight of 208.98 g/mol . This compound serves as a versatile intermediate in organic synthesis and medicinal chemistry research. Fluorinated building blocks like this are highly valuable in pharmaceutical R&D for the synthesis of more complex molecules, particularly in the development of tetrafluorinated γ-aminobutyric acid (GABA) analogues . The incorporation of multiple fluorine atoms can significantly alter a molecule's physicochemical properties, such as its acidity, lipophilicity, and metabolic stability, which is a key strategy in modern drug discovery . Reported physicochemical properties include a calculated density of approximately 1.612 g/cm³ and an experimental boiling point of 70.8°C . Researchers should note that this compound has an experimental flash point of 73°C and is classified as an irritant (R36/37/38) . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-bromo-2,2,3,3-tetrafluorobutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrF4/c1-3(6,7)4(8,9)2-5/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTSWJCXLMABRQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CBr)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrF4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Bromo-2,2,3,3-tetrafluorobutane typically involves the bromination of 2,2,3,3-tetrafluorobutane. The reaction is carried out under controlled conditions to ensure the selective substitution of a hydrogen atom with a bromine atom. Industrial production methods often employ bromine as the brominating agent, and the reaction is conducted in the presence of a catalyst to enhance the reaction rate and yield .

Chemical Reactions Analysis

1-Bromo-2,2,3,3-tetrafluorobutane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding alcohols.

    Reduction Reactions: The compound can be reduced to form 2,2,3,3-tetrafluorobutane.

    Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding ketones or carboxylic acids.

Common reagents used in these reactions include sodium hydroxide for substitution, hydrogen gas for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-2,2,3,3-tetrafluorobutane has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various fluorinated organic compounds.

    Biology: The compound’s unique properties make it useful in studying the effects of halogenated compounds on biological systems.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals.

    Industry: Apart from its use as a fire-extinguishing agent, it is also employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-2,2,3,3-tetrafluorobutane involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The bromine and fluorine atoms play a crucial role in these interactions, influencing the compound’s reactivity and stability. The pathways involved in its action are still under investigation, but it is known to affect various biochemical processes .

Comparison with Similar Compounds

1-Bromo-4-iodo-1,1,2,2-tetrafluorobutane (CAS 129587-49-1)

  • Structure : Bromine at C1, iodine at C4, and fluorine at C1 and C2.
  • Properties : Higher molecular weight (318.94 g/mol vs. 212.98 g/mol for the target compound) due to iodine. The iodine substituent enhances reactivity in coupling reactions (e.g., Ullmann or Stille reactions) compared to bromine .
  • Applications: Used in halogen-exchange studies and as a precursor for telecommunication-wavelength nanomaterials via carbon nanotube functionalization .

3-Bromo-1,1,2,2-tetrafluoropropane (CAS 679-84-5)

  • Structure : Shorter chain (C3) with bromine at C3 and fluorine at C1 and C2.
  • Properties : Lower boiling point (~85°C) due to reduced chain length. The bromine’s proximity to fluorines increases steric hindrance, slowing nucleophilic substitution compared to the target compound .
  • Applications : Intermediate in pharmaceutical synthesis, particularly for fluorinated anesthetics .

1-Bromo-4-fluorobutane (CAS 462-72-6)

  • Structure : Single fluorine at C4 and bromine at C1.
  • Properties : Lower polarity (logP ~2.1) compared to the tetrafluorinated target compound (estimated logP ~1.5). The absence of adjacent fluorines reduces electron-withdrawing effects, making it less reactive in SN2 mechanisms .
  • Applications : Primarily used in alkylation reactions for agrochemicals .

Halogen-Substituted Derivatives

1-Chloro-2,2,3,3-tetrafluoropropane (EPA Listing)

  • Structure : Chlorine replaces bromine at C1; shorter chain (C3).
  • Properties : Lower molecular weight (168.5 g/mol) and higher volatility. Chlorine’s weaker leaving-group ability reduces utility in nucleophilic substitutions compared to brominated analogues .

1,4-Diiodo-2,2,3,3-tetrafluorobutane

  • Structure : Iodine at both C1 and C3.
  • Properties: Enhanced reactivity in carbon-carbon bond-forming reactions (e.g., cycloadditions) due to iodine’s polarizability. Used in SWNT (single-walled carbon nanotube) functionalization for optoelectronic materials .

Fluorination Impact on Physical and Chemical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) logP Key Reactivity
1-Bromo-2,2,3,3-tetrafluorobutane 212.98 ~120 (estimated) ~1.5 High SN2 reactivity; stable under acidic conditions due to fluorine shielding
1-Bromo-4-fluorobutane 155.01 98–102 2.1 Moderate SN2 reactivity; prone to elimination under strong bases
3-Bromo-1,1,2,2-tetrafluoropropane 210.96 ~85 1.8 Low nucleophilic substitution due to steric hindrance
1-Chloro-2,2,3,3-tetrafluoropropane 168.5 35–40 1.2 Limited utility in synthesis; used as refrigerant

Biological Activity

1-Bromo-2,2,3,3-tetrafluorobutane is a halogenated organic compound with significant implications in biological and chemical research. This article explores its biological activity, mechanisms of action, and potential applications based on existing literature.

  • Molecular Formula : C4H4BrF4
  • Molecular Weight : 227.99 g/mol
  • CAS Number : 129587-49-1

This compound exhibits unique reactivity due to its halogen substituents. The bromine and fluorine atoms contribute to its ability to interact with various biological molecules:

  • Enzyme Interactions : The compound can act as an inhibitor or activator of enzymes by binding to their active sites. This binding alters enzyme conformation and affects catalytic activity, which can lead to changes in metabolic pathways and cellular functions .
  • Cell Signaling Modulation : It has been observed to influence key signaling pathways within cells. For instance, it can modulate the activity of transcription factors that regulate gene expression .

Cellular Effects

Research indicates that this compound affects various types of cells and cellular processes:

  • Gene Expression : The compound can alter gene expression patterns through its interaction with regulatory proteins.
  • Metabolic Flux : It influences cellular metabolism by interacting with metabolic enzymes, thereby affecting the overall metabolic flux within the cell.

Dosage Effects

The biological effects of this compound are dose-dependent:

  • Low Doses : At lower concentrations, the compound may enhance cellular function and promote beneficial metabolic processes.
  • High Doses : Conversely, at elevated concentrations, it can lead to cytotoxic effects and disrupt normal cellular functions .

Case Studies

Several studies have documented the biological effects of halogenated compounds similar to this compound:

  • Study on Enzyme Inhibition :
    • A study demonstrated that halogenated compounds could inhibit specific enzymes involved in metabolic pathways. The inhibition was linked to structural changes in the enzyme's active site upon binding with the halogenated molecule .
  • Cell Signaling Research :
    • Research indicated that certain halogenated compounds modulated signaling pathways related to inflammation and cancer progression. This modulation was attributed to alterations in gene expression driven by changes in transcription factor activity .

Metabolic Pathways

This compound participates in various metabolic pathways:

PathwayInteraction TypeEffect on Metabolism
GlycolysisEnzyme inhibitionDecreased glucose metabolism
Fatty Acid MetabolismEnzyme activationEnhanced fatty acid oxidation
Amino Acid MetabolismModulation of enzyme activityAltered amino acid synthesis

Transport and Distribution

The compound's transport within biological systems is facilitated by specific transporters that ensure its localization in target tissues. This localization is crucial for its biological efficacy and interaction with biomolecules.

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